Li, Y., et al. (2019). The antidepressant effects of mirtazapine and its metabolites: A review of the current evidence. Frontiers in Psychiatry, 10, 1021. Source 1:
Normirtazapine is a metabolite of mirtazapine, meaning it's a product formed by the body's breakdown of the drug []. Mirtazapine belongs to the class of tetracyclic antidepressants and acts by affecting various neurotransmitters in the brain []. Normirtazapine itself doesn't have a known therapeutic use but plays a role in understanding mirtazapine's metabolism and potential effects.
Normirtazapine possesses a complex tetracyclic structure. Key features include a central pyrazinopyridobenzazepine core with a demethylated nitrogen atom compared to mirtazapine []. This demethylation alters the electronic properties of the molecule, potentially affecting its interactions with other molecules [].
The primary reaction involving normirtazapine is its formation from mirtazapine through N-demethylation by liver enzymes like CYP3A4. The specific chemical equation for this reaction is not readily available in scientific literature, but the general process involves the removal of a methyl group (CH3) from the nitrogen atom in mirtazapine.
Data on the specific physical and chemical properties of isolated normirtazapine is scarce. However, based on its structure, it's likely a solid with relatively low water solubility due to its hydrophobic (water-repelling) characteristics [].
Limited information exists regarding normirtazapine's independent mechanism of action. However, its potential effects might be related to its structural similarity to mirtazapine. Mirtazapine's mechanism involves increasing the availability of serotonin and norepinephrine in the brain, which are neurotransmitters implicated in mood regulation []. Normirtazapine might possess some similar activity, but further research is needed.
The primary chemical reaction involving normirtazapine is its formation from mirtazapine through a demethylation process. This reaction can be summarized as follows:
This reaction highlights the transformation of mirtazapine into normirtazapine, where a methyl group is removed, resulting in the formation of the metabolite.
Research indicates that normirtazapine interacts with various biological systems similar to mirtazapine but at reduced potency. Interaction studies have shown that both compounds can influence serotonin and norepinephrine pathways, which are crucial for their antidepressant effects . Furthermore, understanding these interactions can provide insights into potential side effects and drug-drug interactions when used in clinical settings.
Normirtazapine shares structural and functional similarities with several other compounds in the benzodiazepine class. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Mirtazapine | Tetracyclic antidepressant | Parent compound; higher potency than normirtazapine |
Mianserin | Tetracyclic antidepressant | Similar mechanism; lacks some side effects of mirtazapine |
Setiptiline | Tetracyclic antidepressant | Different receptor affinity profile |
Aptazapine | Tetracyclic antidepressant | Newer compound; designed for improved efficacy |
Normirtazapine's uniqueness lies in its specific role as a metabolite of mirtazapine, contributing to a nuanced understanding of how drug metabolism influences therapeutic outcomes. Its lower potency relative to mirtazapine makes it an interesting subject for further research into dose optimization and patient-specific therapies.
Normirtazapine possesses the molecular formula C16H17N3, representing a reduction from its parent compound mirtazapine through the loss of a single methyl group [1] [2] [3]. The compound exhibits a molecular weight of 251.33 grams per mole, with an exact mass of 251.142248 daltons [1] [2] [4] [5]. This molecular composition reflects the presence of 16 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms arranged in a highly specific tetracyclic configuration.
The elemental analysis of normirtazapine reveals the following composition: carbon 76.46%, hydrogen 6.82%, and nitrogen 16.72% [5]. This distribution demonstrates the predominantly organic nature of the compound while highlighting the significant nitrogen content that contributes to its basic properties and pharmacological activity. The molecular formula indicates a degree of unsaturation consistent with the presence of multiple aromatic rings and a heterocyclic framework characteristic of benzazepine derivatives.
The reduction in molecular weight from mirtazapine (265.35 g/mol) to normirtazapine (251.33 g/mol) reflects the specific N-demethylation process that occurs during hepatic metabolism [6] [7]. This 14.02 g/mol difference corresponds precisely to the loss of a methyl group (CH3, 15.03 g/mol accounting for the hydrogen replacement). The molecular weight places normirtazapine within the optimal range for central nervous system penetration, adhering to established principles of drug-like properties for neurotherapeutic compounds.
Normirtazapine exhibits a distinctive tetracyclic architecture that defines its chemical identity and biological activity [1] [3] [8]. The tetracyclic framework consists of four interconnected ring systems that create a rigid, three-dimensional molecular scaffold. This structural arrangement contributes significantly to the compound's receptor binding properties and metabolic stability.
The tetracyclic system incorporates multiple aromatic and aliphatic components, creating a complex molecular topology that facilitates specific protein-ligand interactions [9] . The rigidity imparted by the tetracyclic structure is evidenced by the absence of rotatable bonds (0 rotatable bonds), indicating a highly constrained molecular conformation [5]. This structural rigidity contributes to the compound's selectivity profile and influences its pharmacokinetic properties.
The tetracyclic arrangement encompasses a benzene ring fused to a seven-membered azepine ring, which is further connected to a piperazine moiety and a pyridine ring system [9] [11]. This complex ring fusion creates multiple sites for potential pharmacological interactions while maintaining the structural integrity necessary for biological activity. The tetracyclic nature also contributes to the compound's lipophilicity and membrane permeability characteristics.
The benzazepine scaffold represents the core structural element of normirtazapine, consisting of a benzene ring fused to a seven-membered azepine ring containing a single nitrogen atom [1] [9] [3]. This structural motif is characteristic of several pharmacologically active compounds and contributes significantly to normirtazapine's receptor binding profile and therapeutic properties.
The benzazepine framework provides a stable yet flexible platform for molecular recognition by various neurotransmitter receptors [9] . The seven-membered azepine ring introduces conformational flexibility that allows the molecule to adopt different spatial orientations when binding to target proteins. This structural feature is particularly important for the compound's ability to interact with multiple receptor subtypes while maintaining selectivity.
The integration of the benzazepine scaffold with the additional ring systems creates a unique three-dimensional arrangement that distinguishes normirtazapine from other antidepressant metabolites [12] [11]. The scaffold's aromatic character contributes to π-π stacking interactions with aromatic amino acid residues in receptor binding sites, while the nitrogen-containing azepine ring provides sites for hydrogen bonding and electrostatic interactions.
Normirtazapine demonstrates limited aqueous solubility, characteristic of lipophilic organic compounds with extensive aromatic ring systems [13] [5]. The compound exhibits slight solubility in water, requiring alternative solvents for effective dissolution and preparation of stock solutions. This solubility profile reflects the predominantly hydrophobic nature of the tetracyclic structure and influences both its pharmacokinetic behavior and analytical methodologies.
Dimethyl sulfoxide (DMSO) serves as the preferred solvent for normirtazapine dissolution, commonly used for the preparation of stock solutions in research applications [14] [5]. The compound also demonstrates solubility in methanol and chloroform, though with varying degrees of effectiveness [15] [13]. Ethanol and dimethylformamide (DMF) may also dissolve normirtazapine under appropriate conditions, providing alternative options for specific analytical or preparative requirements [14] [5].
The limited aqueous solubility necessitates the use of co-solvents or specialized formulation techniques for biological applications [14]. Standard formulation approaches include DMSO-based systems with subsequent dilution in aqueous buffers, often incorporating surfactants such as Tween 80 to enhance solubility and stability. The solubility characteristics directly impact the compound's bioavailability and distribution patterns in biological systems.
Normirtazapine exhibits a predicted pKa value of 9.00±0.20, indicating its basic nature and propensity for protonation under physiological conditions [13]. This pKa value reflects the basicity of the nitrogen atoms within the molecular structure, particularly the tertiary amine nitrogen in the piperazine ring system. The relatively high pKa suggests that normirtazapine exists predominantly in its protonated, positively charged form at physiological pH (7.4).
The ionization behavior of normirtazapine directly influences its pharmacokinetic properties, including absorption, distribution, and receptor interactions [16] [17]. At physiological pH, approximately 99% of normirtazapine molecules carry a positive charge, which affects membrane permeability, protein binding, and receptor affinity. This ionization pattern is consistent with the compound's ability to interact with negatively charged receptor sites and influences its distribution within biological systems.
The pKa value places normirtazapine within the typical range observed for central nervous system-active compounds containing basic nitrogen atoms [17] [6]. Compounds with pKa values in this range often demonstrate favorable brain penetration while maintaining appropriate receptor binding characteristics. The basic nature of normirtazapine also influences its metabolic stability and clearance mechanisms, as charged species may exhibit different enzymatic processing compared to neutral molecules.
The (R)-enantiomer of normirtazapine, designated as (R)-(-)-normirtazapine, represents one of the two stereoisomeric forms of the compound [18] [19] [20]. This enantiomer carries the CAS number 135928-35-7 and is catalogued in PubChem under CID 12989344 [18] [20]. The (R)-configuration refers to the absolute stereochemistry at the chiral center located at position 14b of the tetracyclic framework.
Research indicates that the (R)-enantiomer demonstrates higher pharmacological activity compared to its (S)-counterpart, particularly in terms of α2-adrenergic receptor antagonism [21] [19]. This stereoselectivity suggests that the spatial arrangement of functional groups in the (R)-configuration provides optimal complementarity with receptor binding sites. The enhanced activity of the (R)-enantiomer may contribute disproportionately to the overall therapeutic effects observed with racemic normirtazapine.
The (R)-enantiomer exhibits distinct pharmacokinetic properties, including potentially different metabolic clearance rates and tissue distribution patterns [21] [19]. Enantioselective metabolism may result in preferential accumulation of one stereoisomer over time, influencing the long-term pharmacological profile of normirtazapine. Understanding the specific properties of the (R)-enantiomer is crucial for comprehending the overall biological activity of the racemic mixture.
The (S)-enantiomer of normirtazapine, also known as (S)-(+)-normirtazapine, represents the alternative stereoisomeric form with CAS assignments varying in the literature [22]. This enantiomer is catalogued in PubChem under CID 29918878 and possesses the (14bS)-configuration at the chiral center [22]. The (S)-enantiomer contributes to the overall pharmacological profile of racemic normirtazapine, though generally with lower potency than the (R)-form.
Pharmacological studies suggest that the (S)-enantiomer demonstrates reduced activity at α2-adrenergic receptors compared to the (R)-enantiomer, resulting in a lower overall contribution to the therapeutic effects [21] [19]. However, the (S)-enantiomer may possess distinct selectivity profiles for other receptor systems, potentially contributing to specific aspects of normirtazapine's overall pharmacological spectrum. This differential activity pattern highlights the importance of stereochemistry in determining biological activity.
The presence of both enantiomers in racemic normirtazapine creates a complex pharmacological profile that represents the combined effects of both stereoisomers [21]. The (S)-enantiomer may also influence the overall pharmacokinetic behavior of the compound, including absorption, distribution, and elimination processes. Understanding the individual contributions of each enantiomer provides insights into the optimization of therapeutic efficacy and the potential for stereoselective drug development.
Racemic normirtazapine consists of an equimolar mixture of both (R)- and (S)-enantiomers, reflecting the stereochemical composition that results from the metabolic conversion of racemic mirtazapine [1] [2] [3]. The racemic form is the most commonly encountered version of normirtazapine in both research and clinical contexts, representing the natural metabolic product formed through hepatic N-demethylation processes.
The pharmacological activity of racemic normirtazapine represents the combined effects of both constituent enantiomers, with the overall potency reflecting the weighted contributions of each stereoisomer [23]. While the (R)-enantiomer may dominate certain pharmacological endpoints, the presence of the (S)-enantiomer contributes to the overall therapeutic profile and may influence side effect patterns or selectivity characteristics.
Racemic normirtazapine exhibits an overall potency estimated at 5-10% of the parent compound mirtazapine, though this figure represents the combined activity of both enantiomers [24] [6]. The racemic composition influences analytical methodologies, as most standard analytical techniques measure total normirtazapine concentration without differentiating between enantiomers. Specialized chiral analytical methods are required for enantiomer-specific quantification and pharmacokinetic studies.
The official IUPAC nomenclature for normirtazapine follows the systematic naming conventions for complex heterocyclic compounds. The preferred IUPAC name is (14bRS)-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c] [2]benzazepine, which precisely describes the tetracyclic structure and stereochemical features [2] [9] [3]. This systematic name provides complete structural information, including the specific ring fusion patterns and the location of the chiral center.
Alternative systematic names include 2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene, which emphasizes the tetracyclic framework and the positions of the nitrogen atoms within the ring system [9] [3] [5]. This nomenclature system highlights the complex bridged structure and provides precise atomic numbering for structural identification purposes.
Common names and synonyms for normirtazapine include N-desmethylmirtazapine, desmethyl mirtazapine, demethylmirtazapine, and the research designation ORG-3838 [1] [2] [3] [5]. These alternative names reflect the metabolic relationship to mirtazapine and historical research nomenclature. The compound is also sometimes referred to by its registry numbers, including the CAS number 61337-68-6 and various proprietary research identifiers such as J1.061.658A [3] [5].
The systematic nomenclature provides essential information for database searches, chemical ordering, and regulatory documentation. The multiple naming conventions reflect the compound's significance in pharmaceutical research and its status as both a metabolite and a distinct chemical entity worthy of independent study. Understanding these various nomenclature systems is crucial for comprehensive literature searches and regulatory compliance in research applications.
The comprehensive analysis of normirtazapine's chemical properties and structural characteristics reveals a complex tetracyclic compound with distinctive physicochemical features. The molecular formula C16H17N3 and molecular weight of 251.33 g/mol reflect the N-demethylation modification from the parent compound mirtazapine. The tetracyclic benzazepine scaffold provides the structural foundation for the compound's pharmacological activity, while the stereochemical considerations highlight the importance of three-dimensional molecular architecture in determining biological effects.
The physical properties, including limited aqueous solubility and basic pKa characteristics, influence both the analytical methodologies required for the compound's study and its biological behavior. The stereochemical complexity, involving both (R)- and (S)-enantiomers in the racemic mixture, adds another layer of sophistication to the compound's profile and contributes to its overall pharmacological spectrum.